2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid
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Overview
Description
2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid is a halogenated heterocyclic compound It is characterized by the presence of chlorine atoms at the 2nd and 6th positions, an ethyl group at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 5-ethyl-4-methylpyridine-3-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the starting material is subjected to chlorinating agents in the presence of catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-methylpyridine-3-carboxylic acid
- 2,6-Dichloro-4-methylpyridine-3-carboxylic acid
- 2,6-Dichloro-5-ethylpyridine-3-carboxylic acid
Uniqueness
2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
CAS No. |
62774-94-1 |
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Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2,6-dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-5-4(2)6(9(13)14)8(11)12-7(5)10/h3H2,1-2H3,(H,13,14) |
InChI Key |
PEXKRKRLGXJMKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N=C1Cl)Cl)C(=O)O)C |
Origin of Product |
United States |
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